molecular formula C12H17NO B180684 4-(Dimethylamino)-1-phenylbutan-1-one CAS No. 3760-63-2

4-(Dimethylamino)-1-phenylbutan-1-one

Cat. No.: B180684
CAS No.: 3760-63-2
M. Wt: 191.27 g/mol
InChI Key: BGDALPKATCCTCQ-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-1-phenylbutan-1-one is an organic compound with a molecular formula of C12H17NO It is a ketone derivative that features a dimethylamino group attached to the fourth carbon of a butanone chain, with a phenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-1-phenylbutan-1-one typically involves the reaction of 4-(Dimethylamino)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction carried out at elevated temperatures . Another method involves the condensation of 4-(Dimethylamino)benzaldehyde with a ketone in the presence of sodium hydroxide and a phase transfer catalyst .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-1-phenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dimethylamino)-1-phenylbutan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar in structure but with a carboxylic acid group instead of a ketone.

    4-(Dimethylamino)pyridine: Contains a pyridine ring instead of a phenyl group.

    4-(Dimethylamino)cinnamaldehyde: Features an aldehyde group and a cinnamyl moiety.

Uniqueness

4-(Dimethylamino)-1-phenylbutan-1-one is unique due to its specific combination of a dimethylamino group, a phenyl group, and a ketone functionality.

Properties

IUPAC Name

4-(dimethylamino)-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-13(2)10-6-9-12(14)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDALPKATCCTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338176
Record name 4-(dimethylamino)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3760-63-2
Record name 4-(dimethylamino)-1-phenylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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